N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a chloronitrophenyl group and a benzoxazolylphenyl group, connected through a methanimine linkage. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves a multi-step process:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Nitration and Chlorination: The phenyl ring is nitrated and chlorinated to introduce the nitro and chloro substituents.
Condensation Reaction: The final step involves the condensation of the chloronitrophenyl derivative with the benzoxazolylphenyl derivative in the presence of a base to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the methanimine linkage, to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxides or other oxidized products.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.
Medicine
In medicine, (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE may have potential as a therapeutic agent. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The nitro and chloro groups, along with the benzoxazole moiety, contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE
- (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE
- (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]ETHANIMINE
Uniqueness
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is unique due to its specific combination of functional groups and structural features. The presence of both a nitro and chloro group on the phenyl ring, along with the benzoxazole moiety, provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C21H14ClN3O3 |
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Molecular Weight |
391.8 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C21H14ClN3O3/c1-13-5-8-20-18(9-13)24-21(28-20)15-3-2-4-16(11-15)23-12-14-6-7-17(22)19(10-14)25(26)27/h2-12H,1H3 |
InChI Key |
HMYZLJMNZIJNCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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